methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the linear formula C6H9N3O2 . It is used in various applications, including as an intermediate in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a methyl group and an amino group attached to the pyrazole ring, and a carboxylate group attached to the third carbon of the ring .Physical And Chemical Properties Analysis
“Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate” is a solid compound . It has a molecular weight of 155.16 . The compound’s InChI code is 1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3 and its InChI key is WUIXVASZWOGVEU-UHFFFAOYSA-N .Scientific Research Applications
- Summary of Application: 5-Amino-pyrazoles are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- Methods of Application: One of the methods includes an I2-TBHP (t-Butyl Hydrogen Peroxide)-catalyzed oxidative cross-coupling procedure for the preparation of 5-amino-pyrazoles .
- Results or Outcomes: The result is the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
- Summary of Application: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application: Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis .
- Results or Outcomes: The result is the synthesis of bioactive chemicals and reactions in various media .
Organic and Medicinal Synthesis
Pharmaceuticals and Medicinal Chemistry
- Summary of Application: 5-Amino-pyrazoles, including “methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate”, are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- Methods of Application: Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results or Outcomes: The result is the synthesis of outstanding compounds such as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .
- Summary of Application: Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application: Different synthesis techniques are used, including green synthesis and microwave .
- Results or Outcomes: The result is the production of a variety of bioactive chemicals .
Construction of Diverse Heterocyclic Scaffolds
Synthesis of Bioactive Chemicals
Antimicrobial Action
- Summary of Application: Nitrogen-containing aromatic heterocycles, including pyrazoles, are common motifs in a wide range of synthesized polymers .
- Results or Outcomes: The result is the production of a variety of polymers .
- Summary of Application: Pyrazoles are frequently used in the synthesis of dyes .
- Results or Outcomes: The result is the production of a variety of dyes .
Synthesis of Polymers
Synthesis of Dyes
Synthesis of Functional Materials
Safety And Hazards
“Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
methyl 5-amino-1-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIXVASZWOGVEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536895 | |
Record name | Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
92406-53-6 | |
Record name | Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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